![molecular formula C16H34O2Sn B14595607 Tributyl[2-(oxiran-2-YL)ethoxy]stannane CAS No. 61266-51-1](/img/structure/B14595607.png)
Tributyl[2-(oxiran-2-YL)ethoxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound with the molecular formula C16H34O2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and an ethoxy group containing an oxirane ring. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylstannylthiazole: Another organotin compound with a thiazole ring.
Tributyl(1-ethoxyvinyl)tin: Contains a vinyl group instead of an oxirane ring.
Tributylstannylthiophene: Features a thiophene ring instead of an ethoxy group.
Uniqueness
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly useful in reactions requiring ring-opening mechanisms and in the formation of complex molecular structures .
Propriétés
Numéro CAS |
61266-51-1 |
|---|---|
Formule moléculaire |
C16H34O2Sn |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
tributyl-[2-(oxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
MRISUTFQFUXHGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



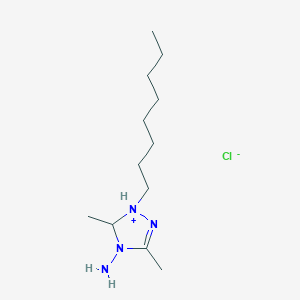

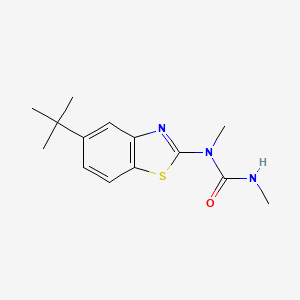

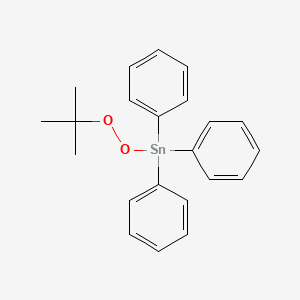
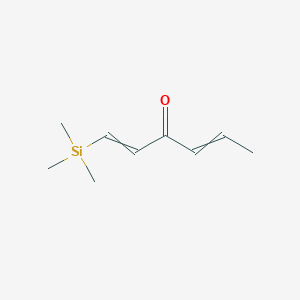
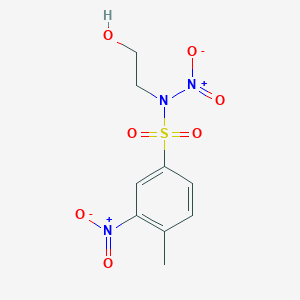
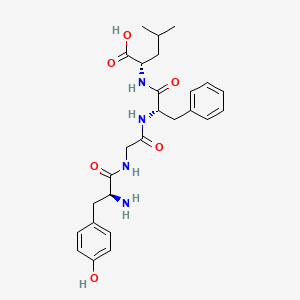
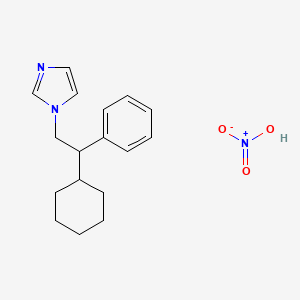

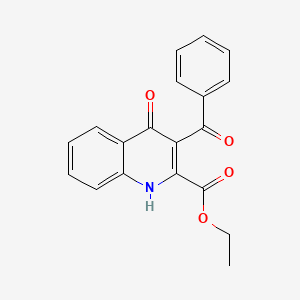
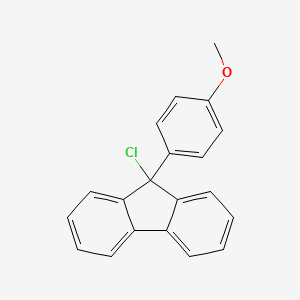
![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
